![molecular formula C19H28N6O3 B2374324 8-(2-(2,6-dimethylmorpholino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923145-71-5](/img/structure/B2374324.png)
8-(2-(2,6-dimethylmorpholino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a morpholine ring, which is a common feature in many pharmaceuticals . Morpholine is a versatile intermediate and is mainly used in the synthesis of pharmaceutical ingredients .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The morpholine ring would provide a site of reactivity for further functionalization .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. The morpholine ring could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Morpholine derivatives generally have moderate molecular weights and can exhibit a variety of physical and chemical properties .科学的研究の応用
Receptor Affinity and Enzyme Activity
A study by Zagórska et al. (2016) synthesized and evaluated a series of octahydro- and 6,7-dimethoxy-3,4-dihydro- isoquinolin-2(1H)-yl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines for their binding affinities to serotonin (5-HT1A, 5-HT6, 5-HT7) and dopamine D2 receptors, as well as their inhibitory potencies for phosphodiesterases PDE4B1 and PDE10A. The research revealed structure-activity relationships, identifying compound 5 as a promising structure for further modification and detailed mechanistic studies of obtained hybrid ligands (Zagórska et al., 2016).
Antiviral and Antihypertensive Activity
Nilov et al. (1995) explored the synthesis and biological activity of 7,8-polymethylenepurine derivatives, finding that these compounds serve as precursors for further derivatives with antiviral and antihypertensive activities. This research demonstrates the versatility of purine derivatives in developing therapeutic agents (Nilov et al., 1995).
Antidepressant and Anxiolytic-like Activity
Zagórska et al. (2015) synthesized and evaluated a series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones for their affinity towards serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. The study identified compounds with potential antidepressant and anxiolytic-like activities, highlighting the therapeutic potential of purine derivatives in treating mood disorders (Zagórska et al., 2015).
Anxiolytic and Antidepressant Potential
Another study by Zagórska et al. (2009) synthesized N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione and evaluated their in vitro and preclinical anxiolytic and antidepressant potential. The findings suggest the potential of these compounds as therapeutic agents for mood disorders (Zagórska et al., 2009).
Fluorescence pH Sensing
Feixiang Cheng et al. (2016) developed tetrapodal ligands containing imidazole groups and synthesized star-shaped Ru(II) complexes for pH sensing. This research showcases the application of purine derivatives in developing luminescent sensors for pH measurement, demonstrating their utility beyond pharmacological applications (Feixiang Cheng et al., 2016).
特性
IUPAC Name |
6-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O3/c1-11-9-23(10-12(2)28-11)7-8-24-13(3)14(4)25-15-16(20-18(24)25)21(5)19(27)22(6)17(15)26/h11-12H,7-10H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNAYMPXEPXVAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCN2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

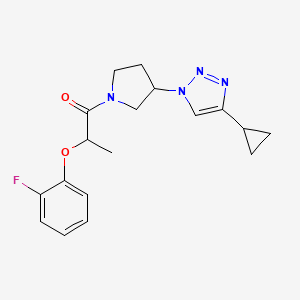
![N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2374243.png)
![(3-(Ethylsulfonyl)phenyl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2374245.png)
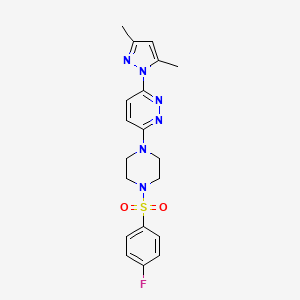
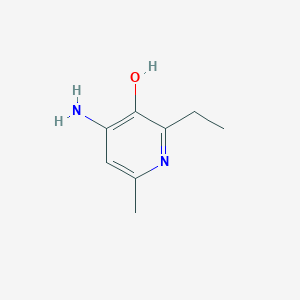
![4-(Bromomethyl)-2lambda6-thiabicyclo[2.1.1]hexane 2,2-dioxide](/img/structure/B2374253.png)

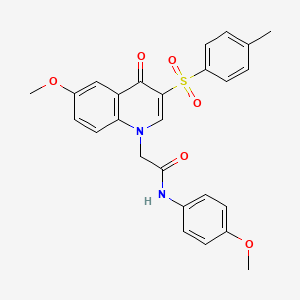
![2-(Benzotriazol-1-yl)-1-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2374259.png)

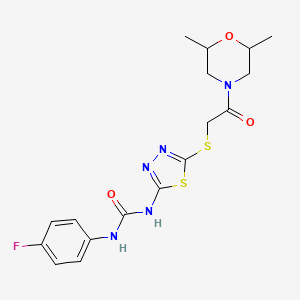

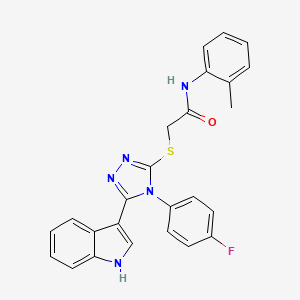
![1-[4-[4-(2-Hydroxyphenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2374264.png)